(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol
CAS No.:
Cat. No.: VC18443288
Molecular Formula: C20H17NO
Molecular Weight: 287.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17NO |
|---|---|
| Molecular Weight | 287.4 g/mol |
| IUPAC Name | [1-(naphthalen-1-ylmethyl)indol-3-yl]methanol |
| Standard InChI | InChI=1S/C20H17NO/c22-14-17-13-21(20-11-4-3-10-19(17)20)12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,13,22H,12,14H2 |
| Standard InChI Key | IUHCFJUQAXVSLR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol (CAS: 676247-82-8) features a naphthalene group linked via a methylene bridge to the nitrogen of an indole ring, with a hydroxymethyl substituent at the indole’s 3-position. Its molecular formula is C₂₀H₁₇NO, with a molar mass of 287.4 g/mol . The IUPAC name, [1-(naphthalen-1-ylmethyl)indol-3-yl]methanol, reflects this arrangement.
Key Structural Features:
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Naphthalene Moiety: A fused bicyclic aromatic system known for hydrophobic interactions and π-stacking capabilities.
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Indole Core: A heterocyclic structure prevalent in bioactive alkaloids and pharmaceuticals.
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Hydroxymethyl Group: Introduces polarity and potential for hydrogen bonding, influencing solubility and reactivity.
Spectral and Computational Data
The compound’s Standard InChIKey (IUHCFJUQAXVSLR-UHFFFAOYSA-N) and Canonical SMILES (C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)CO) provide precise descriptors for computational modeling. While experimental spectral data (e.g., NMR, IR) remain unpublished for this derivative, analogous indole-naphthalene hybrids exhibit characteristic signals:
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¹H NMR: Aromatic protons in δ 7.2–8.5 ppm, hydroxymethyl protons near δ 4.5–5.0 ppm .
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FTIR: O-H stretch ~3200–3400 cm⁻¹, C=N/C=C vibrations ~1600 cm⁻¹ .
Synthesis and Preparation
Methodological Overview
Although explicit protocols for (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol are scarce, its synthesis likely follows strategies employed for related indole-naphthalene conjugates .
Proposed Pathways:
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Grignard Reaction:
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Step 1: Naphthalene-1-carbaldehyde reacts with indole-3-methanol in the presence of a Grignard reagent (e.g., MeMgBr) to form the methylene bridge.
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Step 2: Acidic workup yields the target alcohol.
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Mannich-Type Condensation:
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Reductive Amination:
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Condensation of 1-naphthalenemethylamine with indole-3-carboxaldehyde followed by sodium borohydride reduction of the imine intermediate.
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Optimization Challenges
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Regioselectivity: Ensuring substitution at the indole’s 3-position requires careful control of reaction conditions.
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Steric Hindrance: Bulky naphthalene groups may slow reaction kinetics, necessitating extended reaction times or elevated temperatures.
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